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molecular formula C20H24N4O3S B8628518 4-({4-[2-(1-Piperidinyl)ethoxy]-1H-indazol-1-yl}sulfonyl)aniline CAS No. 773842-60-7

4-({4-[2-(1-Piperidinyl)ethoxy]-1H-indazol-1-yl}sulfonyl)aniline

Cat. No. B8628518
M. Wt: 400.5 g/mol
InChI Key: SXKDSGLABRDDPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=[N+]([O-])c1ccc(S(=O)(=O)n2ncc3c(OCCN4CCCCC4)cccc32)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:33][OH:34].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][cH:6][c:7]([S:10](=[O:11])(=[O:12])[n:13]2[n:14][cH:15][c:16]3[c:17]([O:22][CH2:23][CH2:24][N:25]4[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]4)[cH:18][cH:19][cH:20][c:21]23)[cH:8][cH:9]1.[NH2:31][NH2:32]>>[NH2:1][c:4]1[cH:5][cH:6][c:7]([S:10](=[O:11])(=[O:12])[n:13]2[n:14][cH:15][c:16]3[c:17]([O:22][CH2:23][CH2:24][N:25]4[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30]4)[cH:18][cH:19][cH:20][c:21]23)[cH:8][cH:9]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
O=[N+]([O-])c1ccc(S(=O)(=O)n2ncc3c(OCCN4CCCCC4)cccc32)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=[N+]([O-])c1ccc(S(=O)(=O)n2ncc3c(OCCN4CCCCC4)cccc32)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
NN

Outcomes

Product
Name
Type
product
Smiles
Nc1ccc(S(=O)(=O)n2ncc3c(OCCN4CCCCC4)cccc32)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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